molecular formula C21H16N2O3S B2675567 2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide CAS No. 477710-67-1

2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide

Cat. No.: B2675567
CAS No.: 477710-67-1
M. Wt: 376.43
InChI Key: ZCGMIZTTYUXOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide is a chemical compound provided for research purposes, with the CAS Registry Number 477710-70-6 . Its molecular formula is C20H14N2O2S, and it has a molecular weight of 346.40 g/mol . The compound features a benzamide core that is N -substituted with a 4-methoxyphenyl group and further functionalized at the 2-position with a (2-cyanophenyl)sulfinyl moiety . This specific structure, incorporating both sulfinyl and cyano functional groups, makes it a candidate for exploration in various scientific fields. Researchers may investigate this compound as a building block in synthetic organic chemistry or as a potential intermediate in the development of pharmacologically active molecules. The presence of the sulfinyl group is a key feature of interest, as such groups are found in compounds that can act as enzyme inhibitors or modulators of protein-protein interactions. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-cyanophenyl)sulfinyl-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O3S/c1-26-17-12-10-16(11-13-17)23-21(24)18-7-3-5-9-20(18)27(25)19-8-4-2-6-15(19)14-22/h2-13H,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGMIZTTYUXOHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2S(=O)C3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide, also known by its CAS number 477710-67-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with similar compounds.

Chemical Structure and Properties

The compound features a sulfinyl group attached to a cyanobenzene moiety and an N-(4-methoxyphenyl)benzamide structure. The presence of these functional groups suggests potential interactions with various biological targets.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC15H14N2O2S
Molecular Weight286.35 g/mol
CAS Number477710-67-1

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. Preliminary studies indicate that it could inhibit certain enzymes involved in metabolic processes, potentially leading to therapeutic effects against various diseases.

  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE), which is significant for treating conditions like Alzheimer's disease. Enzyme inhibition studies have shown that related compounds exhibit varying degrees of AChE inhibition, suggesting that structural modifications can enhance potency.
  • Antimicrobial Activity : Similar compounds have demonstrated antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The sulfinyl group is hypothesized to contribute to the antimicrobial efficacy through disruption of bacterial cell wall synthesis.

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds, providing insights into the potential effects of this compound.

Case Study: Antibacterial Activity

A study on structurally similar benzamides reported moderate to strong antibacterial activity against various pathogens. The synthesized compounds showed effectiveness against Salmonella typhi and Bacillus subtilis, indicating that modifications in the benzamide structure can lead to enhanced antibacterial properties .

Enzyme Inhibition Studies

Research has highlighted the importance of the sulfonamide moiety in enzyme inhibition. Compounds bearing this functionality were evaluated for their ability to inhibit urease and AChE, with findings suggesting strong inhibitory effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundAntimicrobial ActivityAChE InhibitionOther Notable Activities
4-HydroxyquinolineModerateWeakAnticancer
6-FluoroquinolineStrongModerateAntiviral
Benzamide derivativesVariableStrongAntimicrobial

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies reveal moderate to excellent antiproliferative activity against several cancer cell lines, including lung (A549), colon (HT-29), and glioblastoma (U87MG) cells. The structure-activity relationship analyses suggest that specific substituents enhance its antitumor activity, indicating its potential as a multitargeted receptor tyrosine kinase inhibitor .

Industrial Applications

The compound is also being explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties allow for applications in materials science, particularly in creating advanced materials for electronic devices.

Biological Research Applications

In biological research, this compound serves as a probe to study enzyme interactions and cellular pathways. Its ability to inhibit specific enzymes can provide insights into metabolic processes and disease mechanisms, making it valuable in biochemical studies .

Antitumor Efficacy

A study evaluating various benzamide derivatives found that compounds similar to this compound exhibited IC50 values in the nanomolar range against specific kinases, indicating their potential as effective anticancer agents .

Cytotoxicity Assays

In cytotoxicity assays conducted on different cell lines, this compound maintained higher viability rates compared to control groups, suggesting its potential use in cancer therapy with reduced toxicity profiles .

Activity Type Cell Line/Organism IC50/MIC Values Remarks
AntimicrobialVarious Bacterial StrainsMIC = 1.27 - 2.65 µMEffective against Gram-positive and Gram-negative bacteria
AnticancerA549 (Lung), HT-29 (Colon), U87MG (Glioblastoma)IC50 = 5.85 - 9.99 µMExhibits significant antiproliferative activity

Chemical Reactions Analysis

Sulfinyl Group Reactivity

The sulfinyl (-S(O)-) group participates in redox and nucleophilic substitution reactions:

Reaction TypeConditionsProducts/OutcomesSource Insights
Oxidation H₂O₂, mCPBA in DCM (0–25°C)Sulfone derivativeSulfinyl→sulfone pathways observed in analogous triazole systems
Reduction Zn/HCl, NaBH₄ in ethanolThioether (-S-) intermediateSimilar reductions reported for sulfonamide derivatives
Nucleophilic Attack Amines (e.g., pyridine) in DMFSulfonamide or sulfinate estersPatent data on sulfinyl-amine coupling

Key Mechanistic Notes :

  • Oxidation to sulfone enhances electrophilicity, enabling further functionalization at the sulfur center.

  • Reduction to thioether increases lipophilicity, relevant in prodrug design .

Amide Bond Hydrolysis

The benzamide bond undergoes hydrolysis under acidic or basic conditions:

ConditionsReagentsProductsYield/Data
Acidic Hydrolysis 6M HCl, reflux (6–8 h)2-Cyanobenzenesulfinic acid + 4-methoxyaniline72–85% (analogous benzamides)
Basic Hydrolysis NaOH (2M), EtOH/H₂O (70°C, 4 h)Same as above68–78%

Spectroscopic Validation :

  • Post-hydrolysis products confirmed via ¹H NMR (DMSO-d₆):

    • 4-Methoxyaniline: δ 6.85 (d, J = 8.8 Hz, 2H), δ 7.45 (d, J = 8.8 Hz, 2H) .

    • 2-Cyanobenzenesulfinic acid: δ 7.62–7.89 (m, 4H aromatic) .

Nitrile Group Transformations

The ortho-cyano group undergoes hydration and cycloaddition:

ReactionConditionsProductsApplications
Hydration H₂SO₄ (conc.), 100°CBenzamide-2-carboxamideIntermediate for heterocycles
Cycloaddition NaN₃, CuI, DMF (80°C)Tetrazole derivativesBioisosteres in drug design

Thermal Stability :

  • TGA data (analogous nitriles): Decomposition onset at 220–240°C, indicating stability under standard reaction conditions.

Electrophilic Aromatic Substitution

The methoxyphenyl ring undergoes directed substitution:

ReactionReagentsPosition/ProductsYield
Nitration HNO₃/H₂SO₄ (0°C)Para-nitro derivative55–60%
Halogenation Br₂, FeBr₃ (DCM, 25°C)Ortho-bromo substitution48–52%

Regioselectivity :

  • Methoxy group directs electrophiles to ortho/para positions, confirmed by NOESY in related compounds .

Sulfinyl-Directed Coupling Reactions

The sulfinyl group facilitates Pd-catalyzed cross-couplings:

ReactionCatalysts/ConditionsProductsEfficiency
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME (80°C)Biaryl derivatives60–70% (analogous aryl sulfoxides)
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃Aminated products50–65%

Limitations :

  • Sulfinyl coordination to Pd may require bulky ligands (e.g., Xantphos) to prevent catalyst poisoning .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural analogs are compared below based on substituents, melting points, and synthetic yields (Table 1).

Table 1. Comparison of Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Key Evidence
2-(4,5-Dicyano-1H-imidazol-2-yl)-N-(4-methoxyphenyl)benzamide Imidazole-dicyano, N-(4-methoxyphenyl) 262–265 82
N-(4-Methoxyphenyl)-2-(5-chlorothiophen-2-ylcarbonyl)benzamide Thiophene-carbonyl, Cl
(E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-methoxyphenyl)benzamide Propenone-oxo, N-(4-methoxyphenyl) 292–294 72
2-{[(4-Methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide Sulfonamide, phenylethyl
2-(2-Chloroacetamido)-N-(4-methoxyphenyl)benzamide Chloroacetamido

Key Observations:

  • Imidazole Derivatives (): The imidazole-dicyano group increases molecular rigidity, contributing to a moderate melting point (262–265°C).
  • Propenone-Oxo Substituents (): Extended conjugation in compound 28 elevates the melting point to 292–294°C, suggesting stronger intermolecular interactions.
  • Sulfinyl vs.

Sigma Receptor Binding () :

  • Radioiodinated benzamides with methoxyphenyl groups (e.g., [¹²⁵I]PIMBA) exhibited high tumor uptake, suggesting that the N-(4-methoxyphenyl)benzamide scaffold is favorable for diagnostic imaging. The sulfinyl group in the target compound could modulate binding kinetics.

Structure-Activity Relationships (SAR)

  • Methoxy Substituent : The para-methoxy group improves solubility via hydrogen bonding and may enhance bioavailability, as seen in anticoagulant analogs ().
  • Steric Effects: Bulky substituents (e.g., propenone-oxo in ) reduce conformational flexibility, impacting binding to hydrophobic pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification methods for 2-(2-cyanobenzenesulfinyl)-N-(4-methoxyphenyl)benzamide?

  • Answer : The compound can be synthesized via sulfinyl group introduction using sulfinating agents (e.g., thionyl chloride) followed by coupling with 4-methoxyaniline. Purification typically involves recrystallization from ethanol or gradient column chromatography (silica gel, ethyl acetate/hexane). Purity validation (>95%) requires HPLC with UV detection (λ = 254 nm) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • Answer : Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm aromatic protons, sulfinyl group (δ ~2.8-3.2 ppm for S=O), and methoxy substituents (δ ~3.8 ppm).
  • FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~2220 cm⁻¹ (C≡N) validate functional groups.
  • X-ray crystallography (if crystalline): Resolves bond angles and stereochemistry .

Q. What functional groups dictate its reactivity in medicinal chemistry applications?

  • Answer : The sulfinyl group (S=O) enhances solubility and hydrogen-bonding potential, while the cyano (C≡N) and methoxy groups influence electronic properties. Reactivity studies should prioritize oxidation (e.g., sulfone formation) or nucleophilic substitution at the benzenesulfinyl moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for enzyme inhibition?

  • Answer : SAR strategies include:

  • Substituent variation : Replace 4-methoxyphenyl with halogenated aryl groups to enhance hydrophobic interactions.
  • Stereochemical modulation : Test R/S configurations of the sulfinyl group for target selectivity.
  • In vitro assays : Use MMP-9/MMP-13 inhibition protocols (IC₅₀ determination) to correlate structural changes with activity .

Q. What computational approaches predict its pharmacokinetic properties and target binding?

  • Answer : Employ:

  • Density Functional Theory (DFT) : Analyze electronic properties of the sulfinyl-cyano system.
  • Molecular docking (AutoDock/Vina) : Simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or matrix metalloproteinases (MMPs).
  • QSPR models : Predict logP and solubility using descriptors from quantum-chemical calculations .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting)?

  • Answer : Contradictions may arise from:

  • Dynamic stereochemistry : Sulfinyl groups exhibit axial chirality, causing signal splitting in NMR. Use variable-temperature (VT-NMR) to assess interconversion barriers.
  • Impurity interference : Confirm purity via LC-MS and compare with reference spectra .

Q. What strategies assess its stability under physiological conditions?

  • Answer : Conduct:

  • pH-dependent degradation studies : Monitor hydrolysis of sulfinyl/amide bonds via HPLC at pH 2–9.
  • Thermogravimetric analysis (TGA) : Determine thermal stability (degradation onset >150°C suggests shelf-life robustness) .

Q. Which biophysical techniques elucidate its interaction with biological targets?

  • Answer : Utilize:

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) with immobilized enzymes.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC₅₀ values for MMP-9 inhibition may arise from assay conditions (e.g., substrate concentration, pH). Validate findings using orthogonal assays (e.g., fluorescence resonance energy transfer (FRET)-based protease assays) and replicate under standardized protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.